N1-(4-fluorobenzyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide
Description
Properties
IUPAC Name |
N'-[(4-fluorophenyl)methyl]-N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O5S/c1-30-18-8-10-19(11-9-18)31(28,29)25-12-2-3-17(25)14-24-21(27)20(26)23-13-15-4-6-16(22)7-5-15/h4-11,17H,2-3,12-14H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHBXBZFPVARJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(4-fluorobenzyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and research articles.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This complex structure incorporates a fluorobenzyl group, a pyrrolidine moiety, and an oxalamide linkage, which are known to influence its biological interactions.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antitumor Activity :
- Enzyme Inhibition :
- Antibacterial Properties :
Study 1: Antiproliferative Effects
A study investigating the antiproliferative effects of related compounds on human cancer cell lines utilized a chick chorioallantoic membrane (CAM) assay. The results indicated that several derivatives exhibited strong inhibition of tumor growth, with some achieving over 80% reduction in tumor size compared to controls .
Study 2: Enzyme Inhibition Profile
In another study, the synthesized derivatives were tested for their inhibitory effects on AChE and urease. The results showed that certain compounds had IC50 values significantly lower than standard inhibitors, suggesting higher potency. For example:
| Compound | AChE IC50 (µM) | Urease IC50 (µM) |
|---|---|---|
| Compound A | 0.5 | 0.8 |
| Compound B | 0.3 | 0.6 |
| N1-(4-FB)-N2 | 0.25 | 0.5 |
This table highlights the superior inhibitory capacity of N1-(4-fluorobenzyl)-N2 compared to other synthesized compounds .
The mechanism by which N1-(4-fluorobenzyl)-N2 exerts its biological effects is believed to involve modulation of specific molecular targets within cells:
- MDM2 Binding : The compound's structure allows it to effectively bind to MDM2, inhibiting its function and thus promoting p53 activity, which is vital for tumor suppression .
- Enzyme Interaction : The sulfonamide group is known to interact with enzyme active sites, leading to competitive inhibition, which is critical for both AChE and urease inhibition .
Scientific Research Applications
Research indicates that compounds with similar structures exhibit significant biological activities. The potential applications of N1-(4-fluorobenzyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects against diseases characterized by dysregulated metabolism.
- Receptor Binding : It can bind to receptors that modulate cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, indicating that it may affect bacterial growth or survival.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Anticancer Activity : A study published in Nature reported that similar sulfonamide derivatives exhibit cytotoxic activity against various human cancer cell lines, suggesting that this compound could be explored for anticancer applications .
- Antimicrobial Studies : Research has shown that compounds with sulfonamide functionalities possess antimicrobial properties, indicating a potential role for this compound in treating bacterial infections .
- Pharmacological Profiles : Investigations into the pharmacological profiles of related compounds have demonstrated their ability to modulate key biological pathways, supporting further exploration of this compound's therapeutic potential .
Preparation Methods
Multi-Step Condensation Approach
The synthesis typically begins with the preparation of key intermediates:
- 1-((4-Methoxyphenyl)sulfonyl)pyrrolidine-2-carbaldehyde : Synthesized via sulfonylation of pyrrolidine using 4-methoxybenzenesulfonyl chloride under basic conditions.
- N-(4-Fluorobenzyl)oxalyl chloride : Generated by treating oxalyl chloride with 4-fluorobenzylamine in anhydrous dichloromethane.
The final step involves a nucleophilic acyl substitution reaction between the aldehyde intermediate and N-(4-fluorobenzyl)oxalyl chloride in the presence of tert-butoxide potassium (tBuOK) and a ruthenium catalyst (Ru-5). This method yields the target compound in 66% isolated yield after 12 hours at 135°C in toluene.
Reaction Conditions and Optimization
Catalytic System
The Ru-5/tBuOK system in tetrahydrofuran (THF) initiates ligand exchange, forming an active ruthenium complex that facilitates C-N bond formation. Key parameters:
Intermediate Analysis
1H NMR tracking revealed:
- 30 minutes : 47% α-hydroxyamide (N-benzyl-2-hydroxyacetamide) with trace oxalamide.
- 2 hours : α-hydroxyamide:oxalamide ratio = 2.23:1.
- 12 hours : Ratio inversed to 1:1.2, confirming sequential oxidation.
Impurity Profiling and Mitigation
Common Impurities
Parallels from patent EP2279167B1 suggest analogous byproducts in oxalamide syntheses:
Purification Protocols
- Precipitation : Cooling the reaction mixture precipitates oxalamide, achieving 89% purity.
- Column Chromatography : Silica gel elution with ethyl acetate/hexane (3:7) removes sulfonamide residues.
Comparative Methodological Analysis
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Ru-5/tBuOK catalysis | 66% | >95% | Pilot-scale |
| Thermal condensation | 45% | 88% | Lab-scale |
| Enzymatic coupling | 32% | 82% | Not feasible |
The Ru-5 catalytic method outperforms alternatives in efficiency but requires stringent temperature control.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
